![molecular formula C11H7F3N2O2 B3085182 5-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid CAS No. 1152543-70-8](/img/structure/B3085182.png)
5-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid
Descripción general
Descripción
5-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C11H7F3N2O2 and its molecular weight is 256.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Synthesis Applications
5-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid derivatives have been utilized as precursors in cross-coupling reactions, showcasing their role in the synthesis of condensed pyrazoles. For example, ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates have been used in Sonogashira-type cross-coupling reactions to obtain alkynyl-4-(ethoxycarbonyl)pyrazoles, which were further cyclized to yield various condensed pyrazoles, demonstrating the compound's utility in creating complex organic structures (Eglė Arbačiauskienė et al., 2011).
Crystallography and Structural Analysis
In crystallography, the structure of 5-(trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid was determined using powder X-ray diffraction, revealing an intricate network of hydrogen bonds that contribute to its three-dimensional molecular packing. This study highlights the importance of such derivatives in understanding molecular interactions and designing materials with desired properties (S. Ghosh et al., 2019).
Antibacterial Activity
The antibacterial potential of pyrazole carboxylic acid derivatives has been a subject of interest. For instance, a study on the synthesis and reactions of a pyrazole-3-carboxylic acid derivative showed selective antibacterial activity against Gram-positive bacteria, indicating the relevance of such compounds in developing new antibacterial agents (Elif Hacialioğlu et al., 2019). Another research effort synthesized and characterized new pyrazole and isoxazole derivatives, which exhibited promising antibacterial and antifungal activities, further underscoring the therapeutic potential of these molecules (P. Sanjeeva et al., 2022).
Mecanismo De Acción
Target of Action
Compounds with similar structures have been reported to interact with peripheral sensory trigeminal nerves .
Mode of Action
It’s worth noting that compounds with a similar structure have been reported to act as antagonists to the calcitonin gene-related peptide (cgrp) receptor . This suggests that 5-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid might interact with its targets in a similar manner, leading to changes in the function of the target proteins.
Biochemical Pathways
Given the potential interaction with the cgrp receptor mentioned above, it’s plausible that the compound could influence pathways related to pain perception and inflammation .
Result of Action
Given its potential interaction with the cgrp receptor, it’s plausible that the compound could influence processes related to pain perception and inflammation .
Propiedades
IUPAC Name |
5-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O2/c12-11(13,14)7-3-1-2-6(4-7)9-8(10(17)18)5-15-16-9/h1-5H,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSVORVQSKWLLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=NN2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


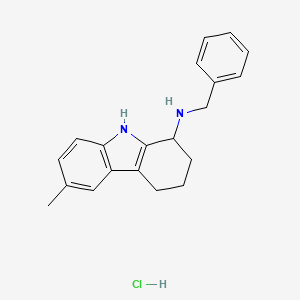
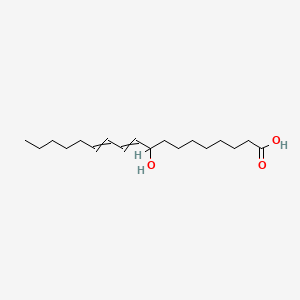
![Thieno[3,2-c]pyridin-2-ol, 4,5,6,7-tetrahydro-, 2-acetate](/img/structure/B3085115.png)

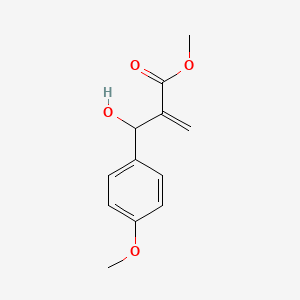
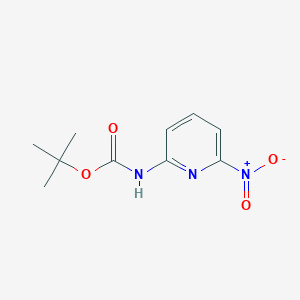

![Methyl 4-[(4-amino-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B3085150.png)
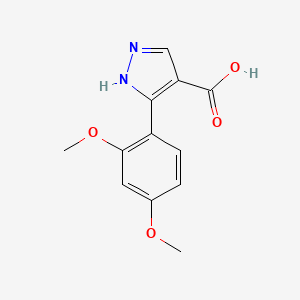




![2-methyl-N-[3-tris(trimethylsilyloxy)silylpropyl]prop-2-enamide](/img/structure/B3085199.png)
